
4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that belongs to the quinazolinone family. This compound has several interesting properties that make it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. It has also been reported to induce oxidative stress in cancer cells, which contributes to its anti-cancer activity.
Efectos Bioquímicos Y Fisiológicos
4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- has been shown to exhibit several biochemical and physiological effects. Studies have reported that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been reported to exhibit anti-inflammatory and anti-oxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- in lab experiments is its potent anti-cancer activity. This compound can be used to study the mechanisms of cancer cell proliferation and survival, and to develop new cancer therapies. However, one of the limitations of using this compound is its complex synthesis method, which makes it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the research on 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl-. One of the most promising directions is the development of new cancer therapies based on this compound. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, and further research is needed to explore its potential as a cancer therapy. Another future direction is the study of the mechanism of action of this compound, which could provide insights into the mechanisms of cancer cell proliferation and survival. Finally, the synthesis of analogs of this compound could lead to the development of new drugs with improved efficacy and fewer side effects.
Métodos De Síntesis
The synthesis of 4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the condensation of 2-aminobenzamide with 6-iodo-2-methylbenzoic acid in the presence of a catalyst. This method has been reported to yield high purity and good yield of the final product.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- has been extensively studied for its potential applications in various research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Propiedades
Número CAS |
4449-71-2 |
|---|---|
Nombre del producto |
4(3H)-Quinazolinone, 6-iodo-2-methyl-3-phenyl- |
Fórmula molecular |
C15H11IN2O |
Peso molecular |
362.16 g/mol |
Nombre IUPAC |
6-iodo-2-methyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C15H11IN2O/c1-10-17-14-8-7-11(16)9-13(14)15(19)18(10)12-5-3-2-4-6-12/h2-9H,1H3 |
Clave InChI |
JANJEPMDLDHTLL-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3 |
SMILES canónico |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC=C3 |
Otros números CAS |
4449-71-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)

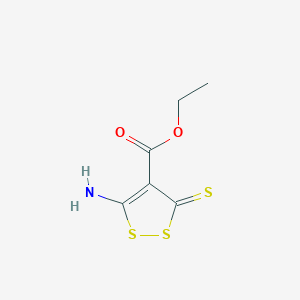
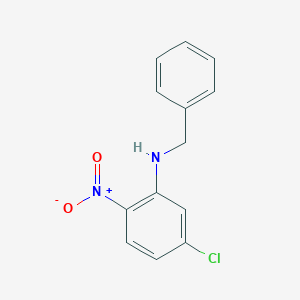
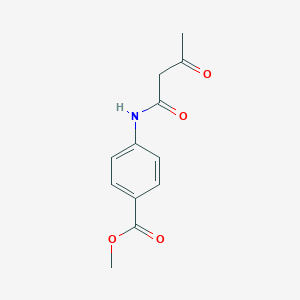
![N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide](/img/structure/B187644.png)
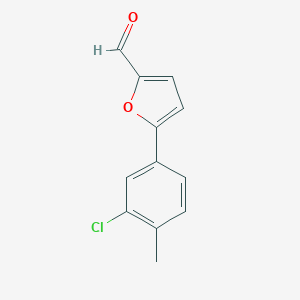
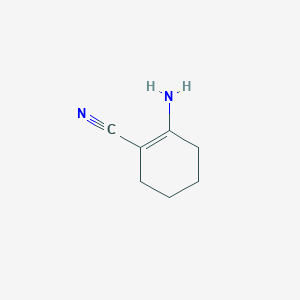
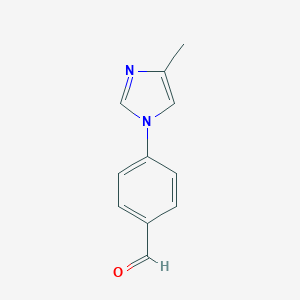

![1-(2,2-Dimethyloxireno[2,3-c]chromen-6-yl)ethanone](/img/structure/B187652.png)
![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)
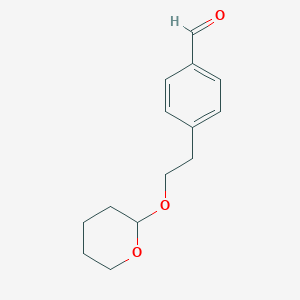
![Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B187655.png)